GW 501516 亚砜

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

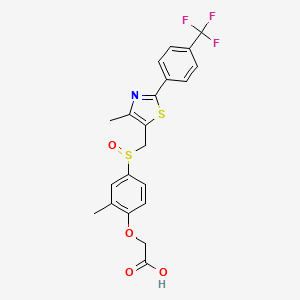

GW 501516 sulfoxide, also known as Cardarine, is a selective agonist of the PPARδ receptor . It was invented in a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline in the 1990s . It was initially developed as a drug candidate for metabolic and cardiovascular diseases but was abandoned due to potential cancer risks . It is a urinary metabolite of GW 501516, so its detection can be used to prove GW 501516 doping .

Synthesis Analysis

The synthesis of GW 501516 and its analogues has been studied in various researches . These studies have indicated that all analogues elicited oxidation of oleic acid . One of the most potent agonists, 2e, was also subjected to a luciferase-based transfection assay, which showed that this compound is a potent agonist against PPARδ and a moderate agonist against PPARα .

Molecular Structure Analysis

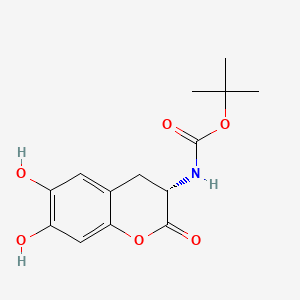

The molecular formula of GW 501516 sulfoxide is C21H18F3NO4S2 . Its molar mass is 469.5 g/mol .

Chemical Reactions Analysis

GW 501516 sulfoxide is a sulfoxide resulting from the oxidation of the sulfur attached to one of the phenyl groups of GW 501516 . It is a urinary metabolite of GW 501516 .

科学研究应用

不对称合成中的手性亚砜:亚砜以其手性助剂而闻名,参与一系列不对称反应。它们的构型稳定性和合成多功能性允许在碳-碳和碳-氧键形成反应、萎缩选择性合成、不对称催化和手性光学开关中应用 (Carreño 等,2009)。

GW-501516 对骨骼肌中葡萄糖转运没有急性影响:与培养的人骨骼肌肌管中的发现相反,GW-501516 不会刺激大鼠骨骼肌中的葡萄糖转运或增强胰岛素作用。这表明培养的肌管和骨骼肌之间的反应差异 (Terada 等,2006)。

糖基化反应中的糖基亚砜:自从 1989 年引入以来,亚砜已被广泛用作糖基供体和糖苷键形成中的活化试剂。本研究重点关注它们在糖基化反应中的应用和机制 (Zeng 等,2018)。

过渡金属催化中的亚砜作为配体:亚砜与过渡金属形成稳定的配合物,并已用于催化研究,在各种应用中显示出有希望的结果 (Sipos 等,2015)。

二甲基亚砜对神经元的影响:二甲基亚砜 (DMSO) 抑制海马神经元中的谷氨酸反应并防止兴奋性毒性死亡。这对它在神经科学研究中作为溶剂的使用有影响 (Lu & Mattson, 2001)。

有机化学中的亚砜化和亚磺化:亚砜和硫化物在有机化学中很重要,亚砜化和亚磺化已通过光催化条件成功调整。这在药物和糖衍生物合成中有应用 (Li 等,2017)。

由亚砜指导的 C-H 偶联反应:亚砜因其在催化 C-H 活化、捕获亲核试剂和亲电试剂以及以牺牲 C-H 键为代价形成 C-C 键方面的独特反应性而被重新发现 (Pulis & Procter, 2016)。

作用机制

安全和危害

属性

IUPAC Name |

2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO4S2/c1-12-9-16(7-8-17(12)29-10-19(26)27)31(28)11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAJAADVHQENJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)CC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)